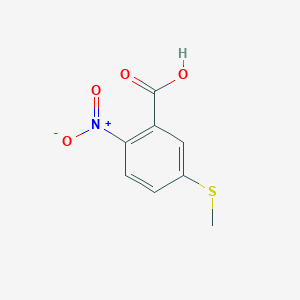

5-(Methylthio)-2-nitrobenzoic acid

Description

Contextual Significance of Substituted Benzoic Acids in Organic and Medicinal Chemistry

Substituted benzoic acids are a class of organic compounds that are foundational to numerous applications in both organic and medicinal chemistry. The benzene (B151609) ring and carboxylic acid group that characterize benzoic acid can be modified with various functional groups at different positions, leading to a vast array of molecules with diverse chemical properties and biological activities.

The acidity of benzoic acid, for instance, is significantly influenced by the nature and position of its substituents. openstax.org Electron-withdrawing groups, such as a nitro group, tend to increase the acidity by stabilizing the resulting carboxylate anion, while electron-donating groups have the opposite effect. openstax.orgyoutube.com This principle is a cornerstone of physical organic chemistry and allows for the fine-tuning of a molecule's reactivity and solubility.

In medicinal chemistry, substituted benzoic acids are integral components of many pharmaceutical drugs. They can act as scaffolds to which other functional groups are attached, influencing the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The carboxylic acid group itself can participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors.

Structural Framework and Functional Group Analysis of 5-(Methylthio)-2-nitrobenzoic Acid

The chemical structure of 5-(Methylthio)-2-nitrobenzoic acid (C₈H₇NO₄S) is characterized by a benzene ring substituted with three key functional groups: a carboxylic acid group, a nitro group, and a methylthio group. chemspider.com The IUPAC name for this compound is 5-(methylthio)-2-nitrobenzoic acid.

Below is a table summarizing some of the key chemical properties of 5-(Methylthio)-2-nitrobenzoic acid.

| Property | Value |

| Molecular Formula | C₈H₇NO₄S |

| Molecular Weight | 213.21 g/mol scbt.com |

| Boiling Point | 407.337°C at 760 mmHg lookchem.com |

| Flash Point | 200.151°C lookchem.com |

| Density | 1.489 g/cm³ lookchem.com |

This data is compiled from various chemical databases and may have slight variations depending on the source.

Overview of Current Research Frontiers and Unexplored Domains

Current research involving 5-(Methylthio)-2-nitrobenzoic acid and related compounds primarily focuses on its utility as a chemical intermediate in the synthesis of more complex molecules. For example, it can be a precursor for creating various heterocyclic compounds, which are of significant interest in drug discovery. The reduction of the nitro group to an amine is a common transformation, yielding 2-amino-5-(methylthio)benzoic acid, which can then be used in further synthetic steps. prepchem.com

While its role as a building block is established, there are still several unexplored domains concerning 5-(Methylthio)-2-nitrobenzoic acid. A deeper investigation into its own potential biological activities could be a fruitful area of research. Many nitroaromatic compounds exhibit interesting pharmacological properties, and the specific combination of functional groups in this molecule may lead to novel therapeutic applications.

Furthermore, more detailed studies on the reaction kinetics and mechanisms involving this compound could provide valuable insights for optimizing synthetic routes. The development of more efficient and environmentally friendly methods for its synthesis is also an ongoing area of interest for chemists. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHRQILGEUWYCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429278 | |

| Record name | 5-(methylthio)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68701-32-6 | |

| Record name | 5-(methylthio)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylsulfanyl)-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 5 Methylthio 2 Nitrobenzoic Acid

Primary Synthesis Routes for 5-(Methylthio)-2-nitrobenzoic Acid

The construction of the 5-(Methylthio)-2-nitrobenzoic acid molecule can be approached directly or by modifying existing substituted benzoic acids.

Direct Synthesis Approaches

Direct synthesis of 5-(Methylthio)-2-nitrobenzoic acid would ideally involve a one-step process from a readily available starting material. However, information on a direct, single-step synthesis of this specific compound is not prominently available in the reviewed literature. Such a synthesis would likely involve the simultaneous or sequential introduction of the methylthio and nitro groups onto a benzoic acid ring, a process that can be challenging in terms of regioselectivity.

Synthetic Pathways from Precursors (e.g., Halogenated Nitrobenzoic Acids)

A more common and well-documented approach involves the modification of functionalized benzoic acid precursors. This strategy offers better control over the regiochemistry of the final product.

A prominent and effective method for the synthesis of 5-(Methylthio)-2-nitrobenzoic acid is through the nucleophilic aromatic substitution (SNA_r) of a halogen atom from a suitably substituted nitrobenzoic acid. The presence of the electron-withdrawing nitro group in the ortho or para position to the halogen significantly activates the aromatic ring towards nucleophilic attack. organicchemistrytutor.com

This reaction typically involves the displacement of a halide ion (such as chloride or fluoride) by a thiolate, specifically the methanethiolate (B1210775) anion (CH₃S⁻). The general mechanism proceeds via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the halide leaving group to yield the final thioether product.

Synthesis from 5-Chloro-2-nitrobenzoic Acid:

One of the most utilized precursors is 5-chloro-2-nitrobenzoic acid. The reaction with a source of methanethiolate, such as sodium methanethiolate, leads to the formation of 5-(Methylthio)-2-nitrobenzoic acid.

| Starting Material | Reagents | Product |

| 5-Chloro-2-nitrobenzoic acid | Sodium methanethiolate | 5-(Methylthio)-2-nitrobenzoic acid |

Synthesis from 5-Fluoro-2-nitrobenzoic Acid:

Similarly, 5-fluoro-2-nitrobenzoic acid can serve as an excellent substrate for this transformation. The high electronegativity of fluorine makes the ipso-carbon even more electrophilic and thus more susceptible to nucleophilic attack. This often results in faster reaction rates compared to the chloro-analogue. A patent describes the preparation of 5-fluoro-2-nitrobenzoic acid by nitrating 3-fluorobenzoic acid in an anhydrous medium. google.comgoogle.com Subsequent reaction with a methanethiolate source would yield the desired product. prepchem.comchemicalbook.com

| Starting Material | Reagents | Product |

| 5-Fluoro-2-nitrobenzoic acid | Sodium methanethiolate | 5-(Methylthio)-2-nitrobenzoic acid |

Another potential synthetic route is the directed nitration of a pre-existing thio-substituted benzoic acid. In the case of 5-(Methylthio)-2-nitrobenzoic acid, the logical precursor would be 3-(methylthio)benzoic acid. The regiochemical outcome of the nitration is determined by the directing effects of the substituents already present on the aromatic ring.

The carboxylic acid group (-COOH) is a deactivating and meta-directing group in electrophilic aromatic substitution reactions. prepchem.comwyzant.comyoutube.comyoutube.com This is due to its electron-withdrawing nature, which destabilizes the positively charged intermediates (sigma complexes) formed during ortho and para attack. Conversely, the methylthio group (-SCH₃) is generally considered an activating, ortho- and para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance. organicchemistrytutor.com

Green Chemistry Principles in the Synthesis of Related Nitroaromatic Compounds

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Traditional nitration methods often employ harsh conditions and generate significant waste, prompting the development of more environmentally benign alternatives. scirp.orgrsc.org

Eco-Friendly Nitration Processes

Several approaches have been developed to make nitration reactions more environmentally friendly. These include the use of alternative nitrating agents, solid acid catalysts, and solvent-free reaction conditions. For instance, a new and environmentally friendly nitration process of methyl 3-methylbenzoate (B1238549) has been developed using a mixture of nitric acid and acetic anhydride (B1165640) for the synthesis of 5-methyl-2-nitrobenzoic acid. chemicalbook.comscirp.orgresearchgate.net This method offers high selectivity and easier control of the reaction rate.

Other green approaches include:

Solid Acid Catalysts: Zeolites and other solid acids can replace corrosive liquid acids like sulfuric acid. acs.org They are often reusable, reducing waste and simplifying product purification.

Alternative Nitrating Agents: Reagents like urea (B33335) nitrate (B79036) can be used as a milder and safer alternative to concentrated nitric acid. organicchemistrytutor.com

Solvent-Free and Alternative Solvents: Conducting reactions without a solvent or in greener solvents like water can significantly reduce the environmental impact.

Ultrasonically Assisted Nitration: The use of ultrasound has been shown to improve the regioselectivity and reduce reaction times for the nitration of some aromatic compounds. scirp.org

These green chemistry principles, while not specifically detailed for the synthesis of 5-(Methylthio)-2-nitrobenzoic acid in the available literature, offer a valuable framework for developing more sustainable synthetic routes for this and other related nitroaromatic compounds.

Catalytic Approaches in Synthesis

While direct nucleophilic aromatic substitution can be effective, catalytic methods, particularly those involving phase-transfer catalysis (PTC), offer significant advantages in terms of reaction rates, yields, and milder reaction conditions. Phase-transfer catalysts are particularly useful in reactions where the reactants are in different phases, such as a solid-liquid or liquid-liquid system.

In the context of synthesizing aromatic thioethers, PTC facilitates the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the aryl halide. This is typically achieved using quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts. nitrkl.ac.incrdeepjournal.org The catalyst's cation pairs with the thiolate anion, forming a lipophilic ion pair that can readily move into the organic phase and react with the substrate. nitrkl.ac.incrdeepjournal.org

For the synthesis of 5-(methylthio)-2-nitrobenzoic acid, a phase-transfer catalyst can be employed in the reaction of 5-chloro-2-nitrobenzoic acid with a source of methylthiolate, such as sodium thiomethoxide. The use of a catalyst like tetrabutylammonium (B224687) bromide can enhance the reaction rate and allow for the use of a biphasic solvent system, which can simplify product work-up and catalyst recycling. The general mechanism involves the phase-transfer catalyst shuttling the thiolate nucleophile to the organic phase where it can react with the activated aryl chloride.

The efficiency of phase-transfer catalyzed nucleophilic aromatic substitution is influenced by several factors, including the nature of the catalyst, the solvent system, the concentration of the reactants, and the temperature. The choice of catalyst is critical, with factors such as the size and lipophilicity of the cation influencing its effectiveness. crdeepjournal.org

Industrial Scale-Up Considerations and Process Optimization

The transition of the synthesis of 5-(methylthio)-2-nitrobenzoic acid from a laboratory setting to an industrial scale presents several challenges that necessitate careful process optimization to ensure safety, efficiency, and cost-effectiveness. The primary synthetic route, nucleophilic aromatic substitution, is often exothermic, requiring robust thermal management systems to prevent runaway reactions, especially in large reactors.

Key parameters that require optimization for industrial production include:

Raw Material Selection and Purity: The choice between 5-chloro-2-nitrobenzoic acid and 5-fluoro-2-nitrobenzoic acid as the starting material has significant cost and process implications. While the fluoro-substituted compound is more reactive, it is also generally more expensive. lookchem.com The purity of the starting materials is also crucial to minimize the formation of impurities that can be difficult to remove in later stages.

Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of product isolation. For the synthesis of 5-(methylthio)-2-nitrobenzoic acid, solvents such as isopropyl alcohol or water have been reported. lookchem.com On an industrial scale, factors such as solvent toxicity, flammability, and ease of recovery and recycling are paramount.

Reaction Temperature and Time: Precise control over the reaction temperature is essential to manage the exothermicity of the reaction and to minimize the formation of byproducts. Optimization studies are required to determine the ideal temperature profile that provides a high conversion rate in a reasonable timeframe without compromising selectivity.

Stoichiometry of Reactants: The molar ratio of the methylthiolating agent to the halo-nitrobenzoic acid needs to be carefully controlled. An excess of the nucleophile can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion.

Table 1: Synthetic Routes to 5-(Methylthio)-2-nitrobenzoic Acid

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 5-Chloro-2-nitrobenzoic acid | Sodium sulfide (B99878) nonahydrate, Sodium hydroxide (B78521), Dimethyl sulfate | Water, 60°C for 2.5h, then 100°C for 1h | 90.0% | lookchem.com |

| 5-Fluoro-2-nitrobenzoic acid | Sodium thiomethoxide | Isopropyl alcohol, 20°C for 0.5h | 70.0% | lookchem.com |

Chemical Reactivity and Mechanistic Investigations of 5 Methylthio 2 Nitrobenzoic Acid

Reactions of the Nitro Group

The nitro group is a versatile functional group that profoundly activates the benzene (B151609) ring and can undergo various transformations.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. tcichemicals.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. tcichemicals.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel. tcichemicals.comresearchgate.net

The reaction mechanism for the catalytic hydrogenation of a nitroarene like 5-(methylthio)-2-nitrobenzoic acid is complex and proceeds through several intermediates. The process begins with the adsorption of both the nitro compound and hydrogen onto the surface of the metal catalyst. The nitro group is sequentially reduced, likely passing through nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed.

General Steps in Catalytic Hydrogenation of a Nitro Group:

Adsorption: The nitroarene and H₂ molecules are adsorbed onto the catalyst surface.

Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

Stepwise Reduction: The nitro group is reduced in a stepwise manner.

R-NO₂ → R-NO (Nitroso derivative)

R-NO → R-NHOH (Hydroxylamine derivative)

R-NHOH → R-NH₂ (Amino derivative)

Desorption: The final amino product desorbs from the catalyst surface.

For benzoic acid derivatives, catalysts like platinum on titanium dioxide (Pt/TiO₂) have shown high activity under mild conditions. researchgate.netnih.gov The choice of catalyst and reaction conditions (temperature, pressure) is crucial to ensure selective reduction of the nitro group without affecting the carboxylic acid or the methylthio group. researchgate.net

Table 1: Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Conditions | Selectivity |

|---|---|---|---|

| Pd/C | H₂ gas | Room temp. - 80°C, 1-50 bar | High for nitro group reduction |

| Pt/TiO₂ | H₂ gas | 40-80°C, 10-50 bar H₂ | High activity for aromatic systems nih.gov |

| Wilkinson's Catalyst | H₂ gas | Homogeneous catalysis | Selective for alkenes, but can be used for other reductions tcichemicals.com |

| Shvo Catalyst | Formic Acid | Transfer hydrogenation | Selective for carbonyls and olefins tcichemicals.com |

This table presents general data for catalytic hydrogenation reactions.

Chemical reducing agents offer an alternative to catalytic hydrogenation. A variety of reagents can be used, with the choice often depending on the presence of other functional groups in the molecule. For the reduction of nitroarenes, common chemical reductants include metals in acidic media (e.g., Sn, Fe, or Zn in HCl) and salts like sodium hydrosulfite (Na₂S₂O₄).

The reduction of a nitro group with sodium hydrosulfite typically occurs in a basic aqueous or alcoholic medium. The mechanism is believed to involve the transfer of electrons from the dithionite (B78146) ion (S₂O₄²⁻) to the nitro group. The reaction proceeds through intermediate sulfinates and ultimately yields the corresponding amine. This method is often valued for its mild conditions.

Other reagents, such as ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C, can be used in a process called catalytic transfer hydrogenation, which avoids the need for pressurized H₂ gas. mdpi.com This method has been shown to be effective for reducing various nitroaromatic derivatives, including nitrobenzoic acids, to their corresponding amino forms in excellent yields. mdpi.com

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitro group's oxygen atoms. libretexts.orgyoutube.com

In 5-(methylthio)-2-nitrobenzoic acid, the nitro group is at position 2. This activates positions 1 (bearing the carboxylic acid) and 3 for nucleophilic attack. A sufficiently strong nucleophile can attack the carbon bearing a suitable leaving group, leading to its displacement. While the carboxylic acid group is not a typical leaving group, under certain conditions, or if another leaving group (like a halogen) were present on the ring, SNAr would be a key reaction pathway. nih.govnih.gov

The general mechanism for SNAr proceeds in two steps:

Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

Elimination: The leaving group departs, taking its pair of electrons and restoring the aromaticity of the ring. nih.gov

The rate of SNAr reactions is highly dependent on the strength of the electron-withdrawing groups on the ring. masterorganicchemistry.com The presence of the nitro group in 5-(methylthio)-2-nitrobenzoic acid makes the aromatic ring significantly electron-poor and thus susceptible to this type of reaction. libretexts.org

Reductive Transformations to Amino Derivatives

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key functional handle that undergoes a variety of characteristic reactions.

One of the most common reactions of carboxylic acids is esterification, the conversion of the carboxylic acid into an ester. The Fischer esterification is a classic method for achieving this transformation. masterorganicchemistry.com

This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used, and/or the water formed during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.comgoogle.com

The mechanism of Fischer esterification is a nucleophilic acyl substitution and proceeds through several reversible steps: libretexts.org

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, turning it into a good leaving group (-OH₂⁺). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

For nitrobenzoic acids, esterification can be effectively carried out using these standard procedures. google.comgoogle.com The presence of the nitro and methylthio groups on 5-(methylthio)-2-nitrobenzoic acid is not expected to interfere with the Fischer esterification of the carboxylic acid moiety.

Amidation Reactions and Product Characterization

The carboxylic acid functionality of 5-(methylthio)-2-nitrobenzoic acid is amenable to standard amidation reactions to form the corresponding carboxamides. This transformation typically involves the activation of the carboxyl group followed by nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

While specific studies on the amidation of 5-(methylthio)-2-nitrobenzoic acid are not extensively documented in the provided literature, the reactivity can be inferred from similar compounds. For instance, the amidation of p-nitrobenzoic acid has been studied, indicating that the presence of an electron-withdrawing nitro group does not preclude the reaction. nih.gov Similarly, the synthesis of N-substituted 5-nitroanthranilic acid derivatives has been achieved through the amination of 2-chloro-5-nitrobenzoic acid, demonstrating the viability of forming an amide bond on a nitro-substituted benzoic acid. nih.gov

The general reaction scheme for the amidation of 5-(methylthio)-2-nitrobenzoic acid with a primary or secondary amine (R¹R²NH) can be depicted as follows:

General Amidation Reaction

Product characterization would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of an N-H stretch (for primary or secondary amides) and a characteristic amide C=O stretch. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the incorporation of the amine moiety, and mass spectrometry would verify the molecular weight of the resulting amide product.

| Reactant | Reagents | Product | Key Characterization Data |

| 5-(Methylthio)-2-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂2. R¹R²NH | N-R¹,N-R²-5-(methylthio)-2-nitrobenzamide | IR: Disappearance of broad O-H, appearance of N-H (if applicable) and amide C=O stretch.¹H NMR: Signals corresponding to the R¹ and R² groups.Mass Spec: Molecular ion peak corresponding to the amide. |

| 5-(Methylthio)-2-nitrobenzoic acid | DCC or EDC, R¹R²NH | N-R¹,N-R²-5-(methylthio)-2-nitrobenzamide | IR: Disappearance of broad O-H, appearance of N-H (if applicable) and amide C=O stretch.¹H NMR: Signals corresponding to the R¹ and R² groups.Mass Spec: Molecular ion peak corresponding to the amide. |

Salt Formation Dynamics

As a carboxylic acid, 5-(methylthio)-2-nitrobenzoic acid readily undergoes acid-base reactions with bases to form carboxylate salts. The proton of the carboxylic acid group is acidic and can be abstracted by a variety of bases, including inorganic bases like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), and organic bases like amines.

The reaction with a strong base like NaOH is essentially quantitative and proceeds rapidly to form the sodium salt, sodium 5-(methylthio)-2-nitrobenzoate.

Salt Formation Reaction

The dynamics of this salt formation are typical for a benzoic acid derivative. The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid proton compared to benzoic acid itself, facilitating deprotonation. The methylthio group, being weakly activating, has a minor electronic influence on the acidity compared to the nitro group. The formation of the salt can be easily monitored by changes in solubility (many carboxylate salts are more water-soluble than the corresponding carboxylic acids) or by spectroscopic methods.

| Base | Product | Solvent | Expected Observation |

| Sodium Hydroxide (NaOH) | Sodium 5-(methylthio)-2-nitrobenzoate | Water | Increased solubility in aqueous solution. |

| Sodium Bicarbonate (NaHCO₃) | Sodium 5-(methylthio)-2-nitrobenzoate | Water | Effervescence (CO₂ gas evolution). |

| Triethylamine (Et₃N) | Triethylammonium 5-(methylthio)-2-nitrobenzoate | Organic Solvent (e.g., CH₂Cl₂) | Formation of an ion pair in solution. |

Reactions of the Methylthio Substituent

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom of the methylthio group is in a low oxidation state (-2) and is susceptible to oxidation. It can be oxidized to a sulfoxide (oxidation state 0) and further to a sulfone (oxidation state +2). This oxidation can be achieved using various oxidizing agents.

Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), can selectively oxidize the sulfide (B99878) to the sulfoxide, 5-(methylsulfinyl)-2-nitrobenzoic acid. More potent oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), will typically lead to the fully oxidized sulfone, 5-(methylsulfonyl)-2-nitrobenzoic acid.

The electron-withdrawing nature of the nitro and carboxyl groups on the aromatic ring can make the methylthio group less susceptible to oxidation compared to an unsubstituted methylthiobenzene, as they reduce the electron density on the sulfur atom.

Oxidation of the Methylthio Group

| Oxidizing Agent | Conditions | Major Product |

| 1 eq. H₂O₂ or NaIO₄ | Controlled temperature | 5-(Methylsulfinyl)-2-nitrobenzoic acid (Sulfoxide) |

| Excess H₂O₂ or KMnO₄ or m-CPBA | Harsher conditions (e.g., heat) | 5-(Methylsulfonyl)-2-nitrobenzoic acid (Sulfone) |

Potential Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom in the methylthio group possesses lone pairs of electrons, rendering it nucleophilic. libretexts.org This nucleophilicity allows it to react with various electrophiles. For instance, sulfides can react with alkyl halides in an Sₙ2 reaction to form ternary sulfonium (B1226848) salts. libretexts.org

In the case of 5-(methylthio)-2-nitrobenzoic acid, the sulfur atom can potentially react with strong electrophiles like methyl iodide (CH₃I) to form a dimethylsulfonium salt. However, the nucleophilicity of the sulfur atom is likely diminished by the presence of the two strong electron-withdrawing groups (-NO₂ and -COOH) on the benzene ring, which pull electron density away from the methylthio group. Despite this deactivation, the reaction is still mechanistically plausible under appropriate conditions. The sulfur atom's nucleophilicity is known to be significant in many chemical contexts. rsc.orgnih.gov

Formation of a Sulfonium Salt

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. masterorganicchemistry.comwikipedia.org The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. For 5-(methylthio)-2-nitrobenzoic acid, we must consider the directing effects of the three substituents:

-COOH (Carboxylic acid): A deactivating group and a meta-director.

-NO₂ (Nitro group): A strongly deactivating group and a meta-director.

-SCH₃ (Methylthio group): An activating group and an ortho, para-director.

The positions available for substitution are C3, C4, and C6. The directing effects of the substituents on these positions are summarized below:

| Substituent | Position | Directing Effect | Influence |

| -COOH | C1 | meta-directing to C3, C5 | Directs to C3 |

| -NO₂ | C2 | meta-directing to C4, C6 | Directs to C4, C6 |

| -SCH₃ | C5 | ortho, para-directing to C2, C4, C6 | Directs to C4, C6 |

Therefore, the combined directing effects strongly favor substitution at the C4 and C6 positions . Between C4 and C6, steric hindrance from the adjacent methylthio group at C5 might slightly favor substitution at C4, though a mixture of both isomers is likely.

Predicted Electrophilic Aromatic Substitution

Other Ring Functionalizations

The aromatic ring of 5-(methylthio)-2-nitrobenzoic acid is susceptible to various functionalization reactions, primarily guided by the electronic and steric effects of its three substituents: the nitro group (-NO2), the methylthio group (-SCH3), and the carboxylic acid group (-COOH). The interplay of these groups dictates the regioselectivity and feasibility of electrophilic aromatic substitution and other ring functionalization reactions.

The methylthio group is an activating, ortho, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself (C4 and C6), making the ring more susceptible to electrophilic attack at these positions. Conversely, both the nitro group and the carboxylic acid group are deactivating, meta-directing groups. youtube.comwvu.edu They withdraw electron density from the ring, making it less reactive towards electrophiles, and direct incoming substituents to the positions meta to them.

Electrophilic Aromatic Substitution

Halogenation

Halogenation of aromatic compounds can be achieved using various reagents, typically in the presence of a Lewis acid catalyst for less reactive substrates. youtube.comwikipedia.org For 5-(methylthio)-2-nitrobenzoic acid, direct halogenation with agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) would be expected to yield a mixture of halogenated products. The primary products would likely be the 4-halo and 6-halo derivatives, resulting from substitution at the positions activated by the methylthio group. The ratio of these isomers would be influenced by steric hindrance from the adjacent substituents. Iodination can be accomplished using a mixture of iodine and an oxidizing agent like nitric acid. wikipedia.org

Sulfonation

Aromatic sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfuric acid (HSO₃Cl). wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. For 5-(methylthio)-2-nitrobenzoic acid, sulfonation would likely occur at the C4 or C6 positions. Aromatic sulfonation is a reversible process, which can be advantageous in synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other substituents before being removed. libretexts.org

Friedel-Crafts Reactions

Friedel-Crafts reactions, which include alkylation and acylation, are important for forming carbon-carbon bonds with an aromatic ring. wikipedia.orgnih.gov However, these reactions are generally not successful with strongly deactivated aromatic rings, such as those containing a nitro group. libretexts.orgstackexchange.com The deactivating effect of the nitro and carboxylic acid groups on 5-(methylthio)-2-nitrobenzoic acid would likely inhibit both Friedel-Crafts alkylation and acylation under standard conditions. wvu.edu While the activating methylthio group is present, it may not be sufficient to overcome the strong deactivation by the other two groups. wvu.edu Therefore, direct Friedel-Crafts functionalization of this compound is expected to be challenging.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-(Methylthio)-2-nitrobenzoic Acid

| Reaction | Reagents | Expected Major Products | Notes |

| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) | 4-Halo-5-(methylthio)-2-nitrobenzoic acid and 6-Halo-5-(methylthio)-2-nitrobenzoic acid | The activating -SCH₃ group directs substitution to the ortho (C6) and para (C4) positions. |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 4-Sulfo-5-(methylthio)-2-nitrobenzoic acid and 6-Sulfo-5-(methylthio)-2-nitrobenzoic acid | The reaction is reversible and may require forcing conditions due to the deactivating groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | No reaction or very low yield | The presence of two strong deactivating groups (-NO₂ and -COOH) inhibits the reaction. libretexts.orgstackexchange.com |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | No reaction or very low yield | Similar to alkylation, the deactivated ring is not sufficiently nucleophilic for acylation. wvu.edulibretexts.orgstackexchange.com |

Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of 5-(methylthio)-2-nitrobenzoic acid potentially susceptible to nucleophilic aromatic substitution (SNA_r). This type of reaction typically requires a good leaving group on the ring, such as a halide. If a halogen atom were present at a position ortho or para to the nitro group, it could be displaced by a strong nucleophile. For instance, if the compound were first halogenated at the C4 or C6 position, subsequent treatment with a nucleophile like an alkoxide or an amine could lead to substitution of the halogen. The nitro group plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is a key requirement for S_NAr to proceed. chemrxiv.org

Structure Reactivity Relationships and Derivative Chemistry of 5 Methylthio 2 Nitrobenzoic Acid

Synthesis and Characterization of Key Derivatives

The chemical versatility of 5-(methylthio)-2-nitrobenzoic acid allows for the synthesis of a variety of derivatives through reactions targeting the nitro group, the carboxylic acid moiety, and the methylthio group. These derivatives are instrumental in building a comprehensive understanding of the compound's structure-reactivity relationships.

Aminobenzoic Acid Derivatives

The reduction of the nitro group in 5-(methylthio)-2-nitrobenzoic acid to an amino group yields 2-amino-5-(methylthio)benzoic acid, a key intermediate for further functionalization. A common and effective method for this transformation is catalytic hydrogenation.

One documented procedure involves the reduction of 5-methylthio-2-nitrobenzoic acid using Raney nickel as the catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. The reaction is carried out at a pressure of 50 lb, and the uptake of the theoretical amount of hydrogen indicates the completion of the reaction. This method provides a direct and efficient route to the desired aminobenzoic acid derivative.

Alternative methods for the reduction of aromatic nitro groups are also widely established in organic chemistry and can be applied to 5-(methylthio)-2-nitrobenzoic acid. These include the use of metals such as iron, tin, or zinc in an acidic medium (e.g., HCl). For instance, the reduction of nitroarenes can be achieved by heating with iron powder in an acidic solution. Another common method is the use of tin(II) chloride in an acidic or alcoholic solvent. These methods offer different reaction conditions and may be advantageous depending on the desired scale and sensitivity of other functional groups present in the molecule.

Table 1: Synthesis of 2-amino-5-(methylthio)benzoic acid

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-(Methylthio)-2-nitrobenzoic acid | Raney nickel, H₂, Methanol, 50 lb pressure | 2-Amino-5-(methylthio)benzoic acid | openstax.org |

| Aromatic Nitro Compounds (General) | Fe, H⁺ (e.g., HCl), heat | Aromatic Amines | General Method |

| Aromatic Nitro Compounds (General) | SnCl₂, HCl or Ethanol | Aromatic Amines | General Method |

Sulfur-Oxidized Derivatives (Sulfoxides, Sulfones)

The sulfur atom in the methylthio group of 5-(methylthio)-2-nitrobenzoic acid can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. This oxidation allows for the fine-tuning of the electronic properties of the molecule, as the sulfinyl (-SOCH₃) and sulfonyl (-SO₂CH₃) groups are more electron-withdrawing than the methylthio (-SCH₃) group.

The controlled oxidation of sulfides to sulfoxides can be achieved using a variety of reagents. A common method involves the use of one equivalent of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures to prevent over-oxidation to the sulfone. organic-chemistry.org Another approach is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst, such as a titanium isopropoxide complex, which allows for controlled oxidation under ambient conditions. nih.govrsc.org

Further oxidation of the sulfoxide or direct oxidation of the sulfide (B99878) with a stronger oxidizing agent or a stoichiometric excess of the oxidant will yield the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄) or an excess of m-CPBA are commonly used for this transformation. organic-chemistry.org The synthesis of related nitro-methylsulfonylbenzoic acids has been documented, for example, by the oxidation of a methyl group to a carboxylic acid in a molecule already containing a methylsulfonyl group, indicating the stability of the sulfone group under certain oxidative conditions.

Table 2: General Methods for Sulfur Oxidation

| Starting Functional Group | Target Functional Group | Typical Reagents and Conditions |

| Sulfide (-SCH₃) | Sulfoxide (-SOCH₃) | 1 eq. m-CPBA, low temperature; H₂O₂, catalyst (e.g., Ti(OⁱPr)₄) |

| Sulfide (-SCH₃) or Sulfoxide (-SOCH₃) | Sulfone (-SO₂CH₃) | Excess m-CPBA; KMnO₄ |

Carboxylic Acid Derivatives (Esters, Amides)

The carboxylic acid group of 5-(methylthio)-2-nitrobenzoic acid can be readily converted into a variety of derivatives, including esters and amides. These transformations are fundamental in organic synthesis and allow for the introduction of a wide range of functional groups.

Esters can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically performed with an excess of the alcohol to drive the equilibrium towards the ester product. Another effective method for the esterification of sterically hindered or sensitive nitrobenzoic acids is the use of a dehydrating agent like 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of a base and a catalyst. organic-chemistry.org

Amides are generally synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide bond. masterorganicchemistry.com Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com A more recent approach involves the reductive amidation of esters with nitro compounds using a nickel-based nanocatalyst, which could potentially be applied to derivatives of 5-(methylthio)-2-nitrobenzoic acid. nih.gov

Table 3: General Methods for Carboxylic Acid Derivatization

| Derivative | General Method | Typical Reagents and Conditions |

| Ester | Fischer Esterification | Alcohol, H₂SO₄ or TsOH (catalytic), heat |

| Ester | Anhydride-mediated Esterification | Alcohol, 2-methyl-6-nitrobenzoic anhydride, Et₃N, DMAP (catalytic) |

| Amide | Acyl Chloride Route | 1. SOCl₂ or (COCl)₂; 2. Amine, base |

| Amide | Coupling Reagent Route | Amine, DCC or other coupling agent |

Systematic Exploration of Structure-Reactivity Relationships in Analogs

The chemical behavior of 5-(methylthio)-2-nitrobenzoic acid and its derivatives is intrinsically linked to the electronic and steric effects of its constituent functional groups. A systematic exploration of these relationships provides valuable insights into the reactivity of this class of compounds.

Influence of Substituent Position and Electronic Effects on Reaction Outcomes

The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions is significantly influenced by the nature of the substituents attached to it. In 5-(methylthio)-2-nitrobenzoic acid, the key substituents are the methylthio (-SCH₃) group, the nitro (-NO₂) group, and the carboxylic acid (-COOH) group.

The nitro group is a strong electron-withdrawing group and a powerful deactivator of the aromatic ring towards electrophilic attack. It directs incoming electrophiles to the meta position relative to itself. quora.com Similarly, the carboxylic acid group is also an electron-withdrawing and deactivating group, directing electrophilic substitution to the meta position. numberanalytics.com

In contrast, the methylthio group is an activating group, although weakly, and is ortho, para-directing. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, which outweighs its inductive electron-withdrawing effect.

Correlation of Structural Modifications with Chemical Behavior

Modifying the structure of 5-(methylthio)-2-nitrobenzoic acid and its analogs leads to predictable changes in their chemical behavior.

Reduction of the Nitro Group: The conversion of the nitro group to an amino group, as described in section 4.1.1, dramatically alters the electronic nature of the substituent. The amino group (-NH₂) is a strong activating and ortho, para-directing group. This transformation would significantly increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack at the positions ortho and para to the amino group.

Oxidation of the Sulfur: As detailed in section 4.1.2, oxidizing the methylthio group to a sulfinyl (-SOCH₃) or a sulfonyl (-SO₂CH₃) group progressively increases its electron-withdrawing character. Both the sulfinyl and sulfonyl groups are deactivating and meta-directing. Therefore, the oxidation of the sulfur atom would further decrease the reactivity of the aromatic ring towards electrophilic substitution.

Derivatization of the Carboxylic Acid: The conversion of the carboxylic acid to an ester or an amide, as outlined in section 4.1.3, primarily modifies the steric and electronic properties at that position. While these groups are still deactivating, their influence on the aromatic ring's reactivity is generally less pronounced than that of the carboxylic acid itself. The primary impact of this derivatization is on the reactions involving the carboxyl function, such as hydrolysis or further transformations of the ester or amide.

By systematically synthesizing and studying these derivatives, a clear correlation can be established between the structural modifications and the resulting chemical behavior, providing a powerful tool for the rational design of new molecules with desired properties.

Advanced Spectroscopic Analysis and Structural Elucidation of 5 Methylthio 2 Nitrobenzoic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is essential for identifying the functional groups and understanding the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Assignment

An FT-IR spectrum for 5-(Methylthio)-2-nitrobenzoic acid would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretch, the aromatic C-H and C=C stretches, the nitro group's asymmetric and symmetric stretches (NO₂), and the C-S stretching vibration of the methylthio group. However, no published FT-IR spectra or tabulated peak assignments for this specific compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are critical for the complete structural confirmation of 5-(Methylthio)-2-nitrobenzoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to each other. One would expect to see distinct signals for the protons on the aromatic ring, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid. The specific chemical shifts and coupling patterns are essential for confirming the substitution pattern on the benzene (B151609) ring. This information is not present in reviewed scientific literature or databases.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For 5-(Methylthio)-2-nitrobenzoic acid, distinct signals would be expected for the carboxyl carbon, the carbons of the benzene ring (with variations based on their substitution), and the methyl carbon of the methylthio group. This data, which is vital for confirming the carbon skeleton, remains unavailable.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The mass spectrum of 5-(Methylthio)-2-nitrobenzoic acid, with a molecular weight of 213.21 g/mol , would show a molecular ion peak and various fragment ions resulting from the loss of groups such as -OH, -COOH, -NO₂, and -SCH₃. No such mass spectral data has been published.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For a molecule like 5-(methylthio)-2-nitrobenzoic acid, HRMS can unequivocally confirm its molecular formula, C₈H₇NO₄S.

The principle of HRMS lies in the mass analyzer's ability to distinguish between ions with very small mass differences. This resolving power is crucial for differentiating compounds that may have the same nominal mass but different elemental formulas. An accurate mass measurement, typically within a few parts per million (ppm) or milli-mass units (mmu) of the calculated theoretical value, serves as strong evidence for the proposed structure. nih.gov For compounds with molecular masses under 1000 amu, a measured value within 0.003 m/z units of the calculated value is generally sufficient to support a molecular formula. nih.gov

In the analysis of 5-(methylthio)-2-nitrobenzoic acid, the calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is a key parameter. This value is compared against the experimentally determined mass from the HRMS instrument.

The ionization method used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would typically generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The precise mass of these ions is then measured to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The structure of 5-(methylthio)-2-nitrobenzoic acid contains several chromophores—the benzene ring, the nitro group (-NO₂), the carboxylic acid group (-COOH), and the methylthio group (-SCH₃)—which give rise to characteristic absorption bands.

The primary electronic transitions expected for this molecule are:

π → π* (pi to pi-star) transitions: These are high-energy transitions associated with the aromatic system and the nitro group. The benzene ring itself exhibits absorption bands, and these are modified by the substituents. Benzoic acid, for instance, shows absorption maxima around 220 nm and 272 nm. researchgate.net The presence of the electron-withdrawing nitro group and the electron-donating methylthio group influences the energy of these transitions. Nitroaromatic compounds typically show broad absorption in the 240-270 nm range. iu.edu

n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups, or the sulfur atom of the methylthio group) to an anti-bonding π* orbital. These transitions are generally weaker in intensity than π → π* transitions.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the isolation and purity verification of 5-(methylthio)-2-nitrobenzoic acid. A combination of techniques is often employed to achieve high purity, which is critical for accurate analytical characterization and subsequent applications.

For purification on a preparative scale, flash column chromatography is a common and effective method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase. For nitrobenzoic acid derivatives, solvent systems such as ether in hexane (B92381) are often used to elute the desired compound from the column, effectively removing impurities. sigmaaldrich.com Recrystallization from a suitable solvent is another powerful purification technique, often used after chromatographic separation, which can yield a product of high purity by taking advantage of differences in solubility between the compound and its impurities. google.com

For the assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase HPLC (RP-HPLC) setup is particularly well-suited for analyzing polar aromatic acids like nitrobenzoic acid derivatives. In this method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. nih.govresearchgate.net To ensure reproducible retention and good peak shape, the pH of the mobile phase is typically controlled by adding an acid, such as phosphoric acid or formic acid. chromforum.org This suppresses the ionization of the carboxylic acid group, leading to better interaction with the stationary phase. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Methods for related nitrobenzoic acids have demonstrated the ability to achieve purities of ≥98% and even up to 99.5%. sigmaaldrich.comgoogle.com

Computational and Theoretical Chemistry Investigations on 5 Methylthio 2 Nitrobenzoic Acid

Spectroscopic Parameter Prediction and Validation with Experimental Data

There is no literature available that presents predicted spectroscopic parameters (such as IR or Raman spectra) for 5-(Methylthio)-2-nitrobenzoic acid derived from computational methods and their subsequent validation against experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Extensive searches of available scientific literature and databases did not yield specific molecular dynamics (MD) simulation studies focused on 5-(Methylthio)-2-nitrobenzoic acid. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they interact with their environment.

In a typical MD simulation, the molecule of interest is placed in a simulated environment, such as a box of water molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the positions and velocities of the atoms over a specific time period, typically nanoseconds to microseconds. This trajectory of atomic coordinates provides a detailed picture of the molecule's dynamic nature.

For a molecule like 5-(Methylthio)-2-nitrobenzoic acid, MD simulations could elucidate several key aspects:

Solvent Interactions: MD simulations would detail the interactions between 5-(Methylthio)-2-nitrobenzoic acid and surrounding solvent molecules. This includes the formation and dynamics of hydrogen bonds between the carboxylic acid group and water, as well as hydrophobic interactions involving the methylthio group and the aromatic ring.

Intramolecular Interactions: The simulations could also highlight any significant intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ortho-nitro group, which can influence the molecule's planarity and reactivity.

While no specific data exists for 5-(Methylthio)-2-nitrobenzoic acid, the general principles of MD simulations are well-established and would be applicable to this compound. Such studies would provide fundamental insights into its behavior at the atomic level.

In Silico Molecular Docking Studies

Similar to molecular dynamics simulations, a thorough review of the scientific literature revealed no specific in silico molecular docking studies for 5-(Methylthio)-2-nitrobenzoic acid. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery and for understanding potential biological activities of a compound.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Had such studies been performed on 5-(Methylthio)-2-nitrobenzoic acid, they would likely involve docking it into the active sites of various enzymes or receptors to predict its potential as an inhibitor or modulator. The results would typically be presented in a table format, as shown in the hypothetical example below, detailing the binding energy and the key amino acid residues involved in the interaction.

Hypothetical Molecular Docking Results for 5-(Methylthio)-2-nitrobenzoic Acid

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -6.5 | His94, His96, Thr199 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no actual molecular docking studies for 5-(Methylthio)-2-nitrobenzoic acid have been found in the reviewed literature.

The binding energy value represents the predicted affinity of the compound for the protein's active site. The interacting amino acid residues are those in the protein that form key contacts (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, stabilizing the complex. While no specific studies are available, the structural features of 5-(Methylthio)-2-nitrobenzoic acid, including its carboxylic acid, nitro group, and methylthio group, suggest it could participate in a variety of interactions within a protein binding pocket.

Applications in Advanced Chemical Syntheses and Materials Science

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, 5-(methylthio)-2-nitrobenzoic acid offers a scaffold that can be chemically modified in several ways. The carboxylic acid group can be converted into esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which is a key step in many synthetic pathways, particularly for creating dyes. The methylthio group can also be modified, although it is often retained for its electronic and steric influence on the final molecule.

While direct synthesis of commercial drugs from 5-(methylthio)-2-nitrobenzoic acid is not widely documented in publicly available literature, its structural motifs are present in many biologically active compounds. Benzoic acid derivatives are fundamental to the synthesis of a wide array of pharmaceutical agents. The presence of both a sulfur atom and a modifiable nitro group enhances its potential as a precursor for various heterocyclic compounds known for their pharmacological activity.

Research into related substituted benzoic acids demonstrates their role in creating complex molecules with therapeutic potential. For instance, substituted benzoic acids are key starting materials for synthesizing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netlookchem.comscbt.comnih.govsci-hub.senih.gov These five-membered heterocyclic rings are prominent scaffolds in medicinal chemistry, known to exhibit a range of biological activities.

A general synthetic approach often involves the following steps:

Conversion of the starting benzoic acid to its corresponding hydrazide. nih.govnih.govnih.gov

Reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate salt. sci-hub.se

Cyclization of the intermediate to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov

This versatile synthetic pathway allows for the introduction of various substituents, leading to a library of compounds that can be screened for biological activity. Studies on such derivatives have shown promising results.

| Derivative Class | Starting Material Example | Reported Biological Activity |

| N'-Substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide | 4-Chlorobenzoic Acid | Antibacterial nih.govnih.gov |

| 5-Aryl-1,3,4-oxadiazol-2-amines | Substituted Benzoic Acids | Acetylcholinesterase and Butyrylcholinesterase Inhibition (relevant for Alzheimer's treatment) researchgate.net |

| N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide | Isonicotinic Acid | Anti-inflammatory and Anti-cancer researchgate.net |

| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives | 4-Chlorobenzoic Acid | Anticancer lookchem.com |

Given these established synthetic routes, 5-(methylthio)-2-nitrobenzoic acid represents a viable starting material for generating novel oxadiazole and thiadiazole derivatives with potential therapeutic applications.

The structural features of 5-(methylthio)-2-nitrobenzoic acid are also relevant to the development of new agrochemicals, including fungicides, herbicides, and plant growth regulators. Benzoic acid derivatives are known to influence plant growth and development, and the introduction of sulfur-containing moieties can impart potent biological activity. researchgate.netnih.gov

Studies have shown that derivatives of 2-thiocyanobenzoic acid possess significant antifungal properties against various plant pathogens. nih.gov A study on these compounds revealed that N-monosubstituted and N,N-disubstituted amides of 2-thiocyanobenzoic acid showed in vivo protective activity against Plasmopara viticola (grapevine downy mildew), comparable to the commercial fungicide Zineb. nih.gov This highlights the potential of the thio-benzoic acid scaffold in creating effective fungicides.

Furthermore, heterocyclic systems derived from benzoic acids have been explored for herbicidal applications. For example, some 1,2-benzothiazine derivatives have demonstrated good herbicidal activity by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for modern herbicides. sci-hub.se Novel N-benzothiazolyl-pyrimidine-2,4-diones have also been synthesized and shown to be potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), another important herbicidal target. publish.csiro.au One such compound displayed promising post-emergence herbicidal activity with a broad spectrum at low application rates. publish.csiro.au

Benzoic acid derivatives can also function as plant growth regulators, which are crucial for controlling crop development. nih.govfishersci.com They are structural elements in numerous primary and specialized plant metabolites, including hormones. researchgate.netresearchgate.net The synthesis of C-o-carboxyphenyl derivatives of five-membered heterocycles has been investigated for their potential as plant growth regulators. fishersci.com

The combination of the carboxylic acid function, the nitro group (a common feature in bioactive molecules), and the methylthio group suggests that 5-(methylthio)-2-nitrobenzoic acid could serve as a valuable intermediate for developing new agrochemicals with a range of activities.

The chemical structure of 5-(methylthio)-2-nitrobenzoic acid makes it a potential precursor for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are the largest and most important group of synthetic colorants, widely used in the textile and printing industries. publish.csiro.aunih.govfrontiersin.orgchemicalbook.com

The synthesis of an azo dye typically involves a two-step process:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govchemicalbook.com

Azo Coupling: The diazonium salt, which acts as an electrophile, is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. frontiersin.orgchemicalbook.com

The nitro group on 5-(methylthio)-2-nitrobenzoic acid can be chemically reduced to a primary amine (NH2) group, yielding 5-(methylthio)-2-aminobenzoic acid. This resulting aromatic amine can then serve as the diazo component in the synthesis of monoazo disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester. nih.govfishersci.com The specific shade and properties of the resulting dye would be influenced by the choice of the coupling component. The presence of the methylthio and carboxylic acid groups on the diazo component's ring would affect the final color, fastness, and affinity of the dye for the fabric. For instance, the synthesis of high-performance blue disperse dyes often utilizes 3-amino-5-nitro nih.govfishersci.combenzisothiazole as the diazo component, demonstrating the importance of nitro-substituted aromatic amines in achieving specific color targets. nih.gov

Contributions to Materials Chemistry

The functional groups of 5-(methylthio)-2-nitrobenzoic acid also lend themselves to applications in materials science, particularly in the areas of corrosion inhibition and surface modification.

Benzoic acid derivatives containing sulfur and/or nitrogen atoms are well-known for their ability to act as corrosion inhibitors for various metals and alloys, especially in acidic or saline environments. nih.govnih.gov These organic compounds function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov

The effectiveness of these inhibitors is attributed to several factors:

Heteroatoms: The presence of heteroatoms like sulfur (in the methylthio group) and oxygen and nitrogen (in the carboxyl and nitro groups) with lone pairs of electrons allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. nih.gov

Aromatic Ring: The π-electrons of the benzene (B151609) ring can also interact with the metal surface.

Adsorption Mechanism: The inhibitor molecules displace water molecules from the metal surface and form a barrier. This adsorption can be physical (electrostatic interaction) or chemical (chemisorption), with chemisorption generally providing a more robust and stable protective film. Studies on related compounds show that their adsorption often follows the Langmuir adsorption isotherm. nih.gov

Potentiodynamic polarization studies on similar benzoic acid derivatives have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.govnih.gov The inhibition efficiency typically increases with the concentration of the inhibitor. nih.govnih.gov Given that 5-(methylthio)-2-nitrobenzoic acid possesses the key structural features of an effective organic corrosion inhibitor—an aromatic ring, a sulfur heteroatom, and additional oxygen and nitrogen atoms—it is a strong candidate for applications in metal protection.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. They are a powerful tool for tailoring the surface properties of materials, such as wettability, adhesion, and biocompatibility. The formation of SAMs relies on three key molecular components: an anchor or headgroup that binds to the substrate, a spacer or tail that forms the body of the monolayer, and a terminal functional group that defines the new surface chemistry.

The structure of 5-(methylthio)-2-nitrobenzoic acid makes it and its derivatives suitable for forming SAMs. The sulfur atom of the methylthio group can act as an effective anchor for binding to noble metal surfaces, most notably gold. Thiol-based SAMs on gold are a well-established and highly studied system in surface chemistry.

The carboxylic acid and nitro groups can serve as the terminal functional groups, imparting specific properties to the surface. For example, a surface terminated with carboxylic acid groups would be hydrophilic and could be used to alter surface energy or serve as an attachment point for further chemical modifications. The ability to form hydrogen-bonding networks is another key feature. For instance, SAMs of 4-carboxythiophenol can form a hydrogen-bonding network at low pH, which adds stability to the monolayer. Similarly, the carboxylic acid moiety of 5-(methylthio)-2-nitrobenzoic acid could participate in such interactions, enhancing the order and stability of the resulting SAM. This precise control over surface chemistry makes such molecules valuable in the development of sensors, biocompatible coatings, and molecular electronics.

Relevance in Electron Transfer Processes within Organic Materials

The unique molecular architecture of 5-(methylthio)-2-nitrobenzoic acid, featuring both a potent electron-withdrawing group and an electron-donating group, makes it a molecule of significant interest in the study of electron transfer processes within organic materials. This "push-pull" system is fundamental to the design of molecules for advanced applications in electronics and materials science.

The nitro group (-NO2) is a powerful electron-withdrawing group due to both inductive and resonance effects. quora.comwikipedia.orglasalle.edukhanacademy.org This strong electron affinity significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, making the molecule a good electron acceptor. The presence of the nitro group facilitates the acceptance of an electron to form a stable radical anion, a key step in many electron transfer reactions. nih.gov Studies on various nitroaromatic compounds have consistently demonstrated their ability to participate in single-electron transfer processes. nih.gov

Conversely, the methylthio group (-SCH3) is generally considered an electron-donating group. quora.com It can donate electron density to the aromatic π system through resonance, which raises the energy of the highest occupied molecular orbital (HOMO). This enhanced electron density makes the molecule more susceptible to oxidation, positioning it as a potential electron donor.

The combination of a strong electron-donating group and a strong electron-withdrawing group on the same aromatic scaffold creates a system with a reduced HOMO-LUMO gap. This is a critical characteristic for materials intended for use in organic electronics, as it can facilitate intramolecular charge transfer (ICT) upon photoexcitation. nih.govnih.gov In such a "push-pull" or donor-acceptor chromophore, the absorption of light can promote an electron from an orbital that is largely localized on the donor side of the molecule (the methylthio group and the benzene ring) to an orbital that is primarily localized on the acceptor side (the nitro group). nih.gov This photoinduced charge separation is a fundamental process in applications such as organic photovoltaics and nonlinear optics.

The specific substitution pattern of 5-(methylthio)-2-nitrobenzoic acid, with the donor and acceptor groups in a 1,4-relationship (para) with respect to each other, is particularly effective for facilitating this charge transfer through the aromatic π-system. The carboxylic acid group (-COOH), itself an electron-withdrawing group, further modulates the electronic properties of the molecule. Its presence can influence the solubility, intermolecular interactions (e.g., through hydrogen bonding), and the energy levels of the molecule.

Electrochemical studies on substituted nitrobenzenes have shown that the reduction potential of the nitro group is sensitive to the electronic nature of other substituents on the ring. researchgate.net The presence of an electron-donating group like methylthio would be expected to make the reduction of the nitro group slightly more difficult (a more negative reduction potential) compared to unsubstituted nitrobenzene, due to the increased electron density on the ring. Conversely, the oxidation of the methylthio group would be facilitated by the presence of the electron-withdrawing nitro and carboxyl groups.

While specific experimental data on the electron transfer properties of 5-(methylthio)-2-nitrobenzoic acid are not extensively available in the public domain, the principles of physical organic chemistry allow for a clear understanding of its potential role in organic materials. The molecule serves as a model system for studying the interplay of competing and cooperating electronic effects on electron transfer dynamics.

| Functional Group/Compound | Hammett Constant (σp) | Electronic Effect | Influence on Electron Transfer |

| Nitro (-NO2) | +0.78 | Strong Electron-Withdrawing | Facilitates electron acceptance (reduction) |

| Methylthio (-SCH3) | -0.00 | Weak Electron-Donating (by resonance) | Can facilitate electron donation (oxidation) |

| Carboxyl (-COOH) | +0.45 | Electron-Withdrawing | Enhances overall electron-accepting character |

Table 1: Electronic Properties of Functional Groups Present in 5-(Methylthio)-2-nitrobenzoic acid This table presents the Hammett constants for the substituent groups, which quantify their electron-donating or electron-withdrawing ability. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. These values provide a basis for predicting the electronic behavior and electron transfer propensity of the molecule.

The presence of both strong electron-donating and electron-withdrawing groups.

The resulting "push-pull" electronic structure that leads to a reduced HOMO-LUMO gap.

The potential for efficient intramolecular charge transfer upon excitation.

The modulation of its redox properties by the substituent groups, making it a candidate for use as a building block in the design of functional organic materials for electronic applications.

Biological and Pharmacological Research Implications of 5 Methylthio 2 Nitrobenzoic Acid Derivatives

Mechanisms of Bioactivity and Toxicity of Nitroaromatic Moieties

The biological effects of nitroaromatic compounds are intrinsically linked to the metabolic transformations of the nitro group. These processes can lead to both therapeutic actions and toxicological outcomes.

The in vivo activity of nitroaromatic compounds is often initiated by the reduction of the nitro group. This process can occur through either single-electron or two-electron transfer mechanisms, catalyzed by various nitroreductases found in both mammalian tissues and gut microflora.

The reduction proceeds in a stepwise manner, forming several reactive intermediates:

Nitro Radical Anion: A single-electron reduction of the parent nitroaromatic compound forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle that generates superoxide radicals, leading to oxidative stress.

Nitroso Intermediate: A two-electron reduction leads to the formation of a nitrosoaromatic intermediate.

Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso derivative yields a hydroxylamine. This N-hydroxy metabolite is a key player in the genotoxicity of many nitroaromatics.

Amino Derivative: The final step is the reduction of the hydroxylamine to the corresponding amino compound, which is generally less reactive.